Triptophenolide methyl ether Triptophenolide methyl ether Triptophenolide methyl ether is a tetracyclic diterpenoid with formula C21H26O3, originally isolated from Tripterygium wilfordii. It has a role as a plant metabolite. It is a gamma-lactone, an aromatic ether, an organic heterotetracyclic compound and a tetracyclic triterpenoid.
Brand Name: Vulcanchem
CAS No.: 74311-48-1
VCID: VC0192612
InChI: InChI=1S/C21H26O3/c1-12(2)13-5-7-17-15(19(13)23-4)6-8-18-16-11-24-20(22)14(16)9-10-21(17,18)3/h5,7,12,18H,6,8-11H2,1-4H3/t18-,21+/m0/s1
SMILES: CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)OC
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol

Triptophenolide methyl ether

CAS No.: 74311-48-1

Natural Products

VCID: VC0192612

Molecular Formula: C21H26O3

Molecular Weight: 326.4 g/mol

Triptophenolide methyl ether - 74311-48-1

CAS No. 74311-48-1
Product Name Triptophenolide methyl ether
Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
IUPAC Name (3bR,9bS)-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one
Standard InChI InChI=1S/C21H26O3/c1-12(2)13-5-7-17-15(19(13)23-4)6-8-18-16-11-24-20(22)14(16)9-10-21(17,18)3/h5,7,12,18H,6,8-11H2,1-4H3/t18-,21+/m0/s1
Standard InChIKey JQYCSQASGZODFD-GHTZIAJQSA-N
Isomeric SMILES CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)OC
SMILES CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)OC
Canonical SMILES CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)OC
Description Triptophenolide methyl ether is a tetracyclic diterpenoid with formula C21H26O3, originally isolated from Tripterygium wilfordii. It has a role as a plant metabolite. It is a gamma-lactone, an aromatic ether, an organic heterotetracyclic compound and a tetracyclic triterpenoid.
Synonyms triptophenolide methyl ether
PubChem Compound 156286
Last Modified Nov 11 2021
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